(R)-4-(碘甲基)噁唑烷-2-酮

描述

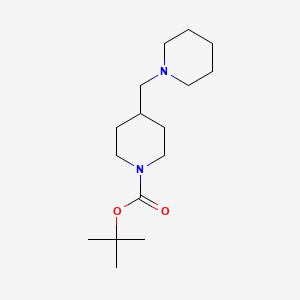

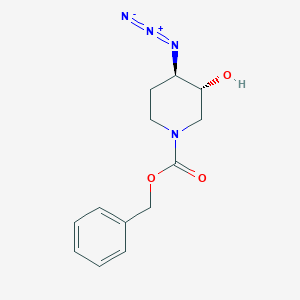

“®-4-(Iodomethyl)oxazolidin-2-one” is a chemical compound with the molecular formula C4H6INO2 . It is used in research and development .

Synthesis Analysis

The synthesis of oxazolidin-2-ones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .

Molecular Structure Analysis

The molecular structure of “®-4-(Iodomethyl)oxazolidin-2-one” includes an oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 .

Chemical Reactions Analysis

Oxazolidin-2-ones are protein synthesis inhibitors active against multidrug-resistant Gram-positive bacteria, including MRSA, penicillin-resistant streptococci, and vancomycin-resistant enterococci .

Physical And Chemical Properties Analysis

“®-4-(Iodomethyl)oxazolidin-2-one” has a molecular weight of 227 and a monoisotopic mass of 226.944305 Da . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

科学研究应用

手性助剂和立体选择性合成:噁唑烷-2-酮,包括 “(R)-4-(碘甲基)噁唑烷-2-酮”的变体,是有效的手性助剂。它们有助于立体选择性共轭加成和不对称合成,正如在生产抗真菌和抗菌化合物(如 (−)-Aplysillamide B)中所证明的 (Davies, S., Sanganee, H., & Szolcsányi, P., 1999).

合成有机化学框架:1,3-噁唑烷-2-酮核是合成有机化学中一个流行的框架,因其在构建具有重要机理和立体化学结果的五元环方面的多功能性而受到重视。该框架还用作 1,2-氨基醇的保护基 (Zappia, G., Gács-baitz, E., Monache, G. D., Misiti, D., Nevola, L., & Botta, B., 2007).

药物应用:一些噁唑烷-2-酮已在药物中得到应用,特别是在开发新的抗菌药物方面。例如,利奈唑胺是一种基于噁唑烷-2-酮的抗菌药物,已引起广泛关注 (Nogueira, T. C., Pinheiro, A., Wardell, J., de Souza, M. D., Abberley, J. P., & Harrison, W., 2015).

构象分析和折叠体:噁唑烷-2-酮用于研究分子构象和设计折叠体,折叠体是具有可预测结构的寡聚物。它们在理解水等竞争性溶剂中的螺旋结构方面特别有用,这使得它们与生物系统相关 (Luppi, G., Galeazzi, R., Garavelli, M., Formaggio, F., & Tomasini, C., 2004).

抗菌活性:已合成新的噁唑烷-2-酮类似物并评估了它们的抗菌活性,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA) 菌株。这突出了这些化合物在治疗具有挑战性的细菌感染中的潜力 (Córdova-Guerrero, J., Hernández-Guevara, E., Ramírez-Zatarain, S. D., Núñez-Bautista, M., Ochoa-Terán, A., Muñiz-Salazar, R., Montes-Ávila, J., López-Angulo, G., Paniagua-Michel, A., & Nuño Torres, G. A., 2014).

安全和危害

未来方向

As oxazolidin-2-ones have shown a wide spectrum of pharmacological properties, they are often used as key synthetic intermediates within the context of macrolide antibiotics syntheses . Therefore, the future directions for “®-4-(Iodomethyl)oxazolidin-2-one” could involve further exploration of its potential uses in the synthesis of new antibiotics.

属性

IUPAC Name |

(4R)-4-(iodomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGUMEIFDXIUBW-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741110 | |

| Record name | (4R)-4-(Iodomethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(Iodomethyl)oxazolidin-2-one | |

CAS RN |

144542-46-1 | |

| Record name | (4R)-4-(Iodomethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)

![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)